N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
説明
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group. The ethyl linker connects this moiety to a substituted benzenesulfonamide group (2-methoxy-5-methyl). The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in and .
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLHOPOOJIUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
It is likely that the compound interacts with its targets through specific interactions with different target receptors.
類似化合物との比較
Implications :
- The 2-fluorophenyl group in the target may enhance steric hindrance or π-stacking compared to 3-fluorophenyl.
- Thiophene sulfonamides () may exhibit altered solubility or metabolic stability compared to aromatic benzenesulfonamides.
Triazolopyrimidine Sulfonamides (Pesticide Analogs)
Flumetsulam ():
A triazolopyrimidine sulfonamide herbicide, flumetsulam shares sulfonamide functionality but diverges in core structure and substitution:
Functional Relevance :
- Flumetsulam’s herbicidal activity suggests sulfonamide-triazole hybrids may target acetolactate synthase (ALS). The target compound’s biological activity (if any) could involve analogous enzyme inhibition.
Spectral Signatures
Q & A
Q. What are the optimal synthetic routes for this compound, and how can low yields in intermediate steps be addressed?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole-triazole precursors and sulfonamide coupling. Key challenges include low yields during the formation of the thiazolo[3,2-b][1,2,4]triazole core. Methodological improvements:
- Use Pd-catalyzed cross-coupling for aromatic fluorination (e.g., 2-fluorophenyl substitution) to enhance regioselectivity .
- Optimize solvent systems (e.g., THF/H2O mixtures) and temperature control during heterocycle formation to minimize side products .
- Employ microwave-assisted synthesis for time-sensitive steps, reducing degradation .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy group at C2 of the benzenesulfonamide) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 485.12) .
- HPLC-PDA: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
Q. Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.85 (d, J=8.4 Hz, Ar-H), δ 3.92 (s, OCH3), δ 2.45 (s, CH3) | |
| HRMS | m/z 485.1245 (calculated), 485.1239 (observed) |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect bioactivity?
Comparative SAR studies reveal:
- Fluorophenyl group: Enhances metabolic stability due to reduced cytochrome P450 interactions. Bioactivity increases 3-fold in kinase inhibition assays compared to chlorophenyl analogs .
- Methoxy position: Moving the methoxy group from C2 to C3 reduces binding affinity by 50% in target engagement assays .
Methodological approach: - Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .
- Validate using surface plasmon resonance (SPR) to quantify binding kinetics .
Q. How can contradictory data between in vitro bioactivity and computational docking studies be resolved?
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Molecular Dynamics Simulations: Assess ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
- Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve ambiguous docking results .
- Alanine Scanning Mutagenesis: Validate critical binding residues predicted computationally .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how is metabolic stability optimized?
- Rodent Models: Monitor plasma half-life (t1/2) and bioavailability via IV/PO dosing. For this compound, t1/2 = 4.2 hours in mice .
- Liver Microsome Assays: Identify metabolic hotspots (e.g., sulfonamide hydrolysis) using LC-MS/MS. Introduce methyl groups at C5 to block oxidative metabolism .
- Co-solvent Systems: Improve solubility for in vivo dosing using 10% DMSO/40% PEG-400 .
Q. Table 2: Pharmacokinetic Parameters in Murine Models
| Parameter | Value | Method | Reference |
|---|---|---|---|
| t1/2 | 4.2 h | LC-MS/MS (plasma) | |
| Cmax | 1.8 µM | HPLC-UV after 10 mg/kg PO dose | |
| Bioavailability | 32% | AUC0-24h comparison (IV vs. PO) |
Q. How can target engagement be confirmed in cellular assays despite off-target effects?
- Chemical Proteomics: Use photoaffinity probes to pull down binding proteins from cell lysates .
- RNAi Knockdown: Silence the hypothesized target (e.g., kinase X) and assess loss of compound activity .
- Thermal Shift Assays (TSA): Monitor protein melting shifts (+/- compound) to confirm direct binding .
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